Isopropyl 1H-indole-3-propionate chemical properties and structure
Isopropyl 1H-indole-3-propionate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential biological relevance of Isopropyl 1H-indole-3-propionate. Given the limited direct experimental data on this specific ester, this document also includes comprehensive information on its parent compound, Indole-3-propionic acid (IPA), a well-researched metabolite with significant biological activity.
Chemical Properties and Structure
Isopropyl 1H-indole-3-propionate is the isopropyl ester of Indole-3-propionic acid. While specific experimental data for the ester are not widely available, the properties of the parent acid provide a valuable reference point for researchers.
Data Presentation: Chemical and Physical Properties
| Property | Isopropyl 1H-indole-3-propionate | Indole-3-propionic acid (Parent Compound) |
| CAS Number | 93941-02-7[1] | 830-96-6[2][3][4] |
| Molecular Formula | C₁₄H₁₇NO₂ | C₁₁H₁₁NO₂[2][3] |
| Molecular Weight | 231.29 g/mol | 189.21 g/mol [2] |
| Melting Point | Data not available | 134-135 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| LogP | Data not available | 1.75[2] |
Chemical Structure
The structure of Isopropyl 1H-indole-3-propionate consists of an indole ring system substituted at the third position with a propionic acid moiety that has been esterified with an isopropyl group.
Caption: Chemical structure of Isopropyl 1H-indole-3-propionate.
Experimental Protocols
Representative Synthesis: Fischer Esterification of Indole-3-propionic Acid
Objective: To synthesize Isopropyl 1H-indole-3-propionate from Indole-3-propionic acid and isopropanol.
Materials:
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Indole-3-propionic acid (IPA)
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Isopropanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Rotary evaporator
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Standard laboratory glassware for reflux and extraction
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid in an excess of anhydrous isopropanol.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Isopropyl 1H-indole-3-propionate.
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Purification: The crude product can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the synthesis of Isopropyl 1H-indole-3-propionate.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of Isopropyl 1H-indole-3-propionate are limited. However, it is plausible that the ester may act as a prodrug, being hydrolyzed in vivo to the biologically active Indole-3-propionic acid (IPA).[5][6][7] IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan and has been shown to possess a range of biological effects, including neuroprotective, antioxidant, and anti-inflammatory properties.[8][9]
IPA-Mediated Signaling Pathways
IPA is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[8][9][10] Activation of these nuclear receptors can modulate gene expression, leading to a variety of physiological responses.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Upon binding of ligands like IPA, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes. This pathway is involved in regulating immune responses and inflammation.[9][10]
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Pregnane X Receptor (PXR) Pathway: IPA can also activate PXR, which plays a crucial role in xenobiotic metabolism and maintaining intestinal barrier function.[8][11] PXR activation can lead to the suppression of inflammatory signaling pathways, such as that mediated by NF-κB.[11]
Caption: Signaling pathways of Indole-3-propionic acid (IPA) via AhR and PXR.
References
- 1. isopropyl 1H-indole-3-propionate | 93941-02-7 [amp.chemicalbook.com]
- 2. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 4. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut–brain axis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
